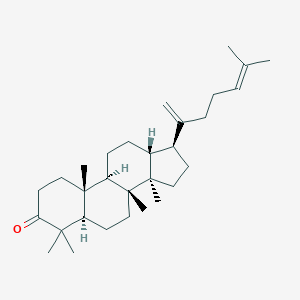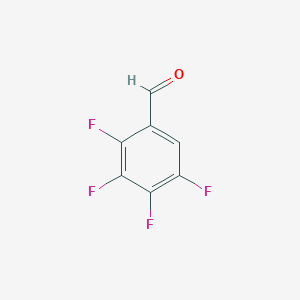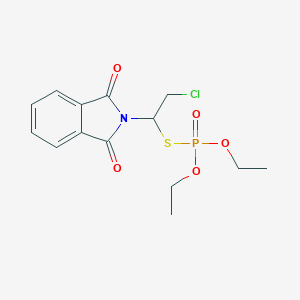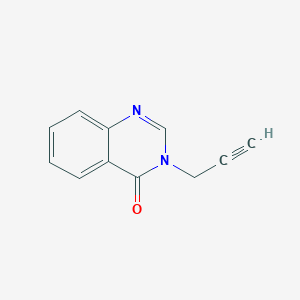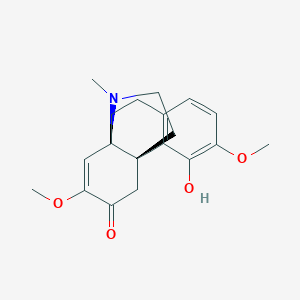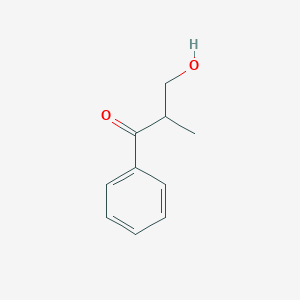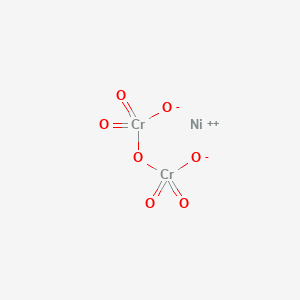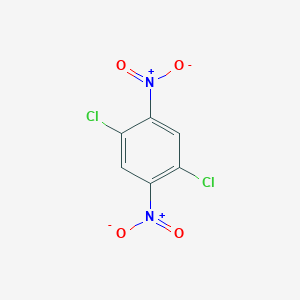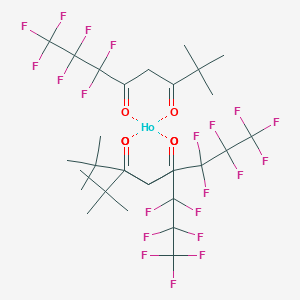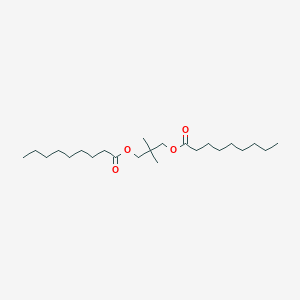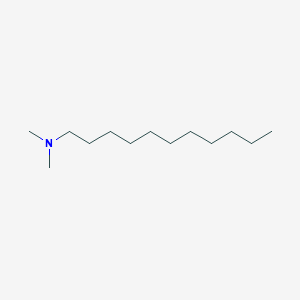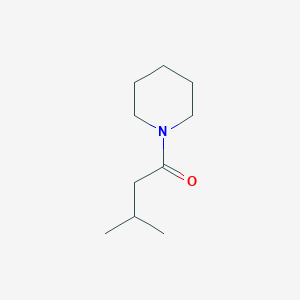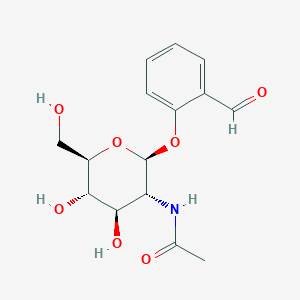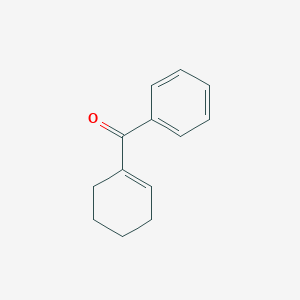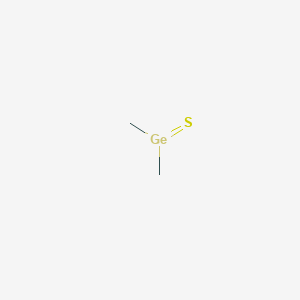
Dimethyl germanium sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl germanium sulfide (DMGS) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMGS is a colorless liquid that is soluble in organic solvents and has a distinctive odor. This compound has been studied for its ability to inhibit tumor growth, enhance immune function, and improve cognitive function.
Mécanisme D'action
The mechanism of action of Dimethyl germanium sulfide is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in tumor growth and inducing apoptosis, or programmed cell death, in cancer cells. Dimethyl germanium sulfide has also been shown to modulate the immune system by increasing the production of cytokines and activating natural killer cells.
Effets Biochimiques Et Physiologiques
Dimethyl germanium sulfide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and immune-enhancing properties, Dimethyl germanium sulfide has been shown to improve cognitive function and reduce inflammation. Dimethyl germanium sulfide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimethyl germanium sulfide in lab experiments is that it is readily available and relatively inexpensive. Dimethyl germanium sulfide is also relatively stable and easy to handle. However, one limitation of using Dimethyl germanium sulfide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several potential future directions for research on Dimethyl germanium sulfide. One area of interest is the development of Dimethyl germanium sulfide-based therapies for cancer. Another area of interest is the use of Dimethyl germanium sulfide as a cognitive enhancer or to treat neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl germanium sulfide and to optimize its use in lab experiments.
Méthodes De Synthèse
Dimethyl germanium sulfide can be synthesized through the reaction of germanium tetrachloride with sodium sulfide in the presence of a reducing agent such as sodium borohydride. The reaction produces Dimethyl germanium sulfide as well as sodium chloride and hydrogen gas as byproducts.
Applications De Recherche Scientifique
Dimethyl germanium sulfide has been studied extensively for its potential therapeutic applications. Research has shown that Dimethyl germanium sulfide can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Dimethyl germanium sulfide has also been shown to enhance immune function by increasing the production of cytokines and activating natural killer cells.
Propriétés
Numéro CAS |
16090-49-6 |
|---|---|
Nom du produit |
Dimethyl germanium sulfide |
Formule moléculaire |
C2H6GeS |
Poids moléculaire |
134.77 g/mol |
Nom IUPAC |
dimethyl(sulfanylidene)germane |
InChI |
InChI=1S/C2H6GeS/c1-3(2)4/h1-2H3 |
Clé InChI |
FTOAATXNJIOWPY-UHFFFAOYSA-N |
SMILES |
C[Ge](=S)C |
SMILES canonique |
C[Ge](=S)C |
Autres numéros CAS |
16090-49-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



